N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
Description
The compound N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide features a 1,3,4-oxadiazole core substituted at the 5-position with a 2,5-dimethylphenyl group. This heterocyclic scaffold is linked via an amide bond to a 2-phenoxybenzamide moiety. The 1,3,4-oxadiazole ring is a privileged structure in medicinal and agrochemical research due to its metabolic stability, hydrogen-bonding capacity, and π-π stacking interactions.
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-12-13-16(2)19(14-15)22-25-26-23(29-22)24-21(27)18-10-6-7-11-20(18)28-17-8-4-3-5-9-17/h3-14H,1-2H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWWMWAMHUZMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The specific synthetic route may vary, but a general approach involves the following steps:
Formation of Hydrazide: The starting material, 2,5-dimethylphenylhydrazine, reacts with a carboxylic acid derivative to form the corresponding hydrazide.
Cyclization: The hydrazide undergoes cyclization with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the oxadiazole ring.
Coupling with Phenoxybenzamide: The oxadiazole intermediate is then coupled with 2-phenoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues with 1,3,4-Oxadiazole Cores
a. Sulfanyl-Linked Oxadiazoles () Compounds 7c–7f (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide) share the 1,3,4-oxadiazole core but differ in substituents:
- Key Differences: A sulfanyl (-S-) linkage replaces the amide bond in the target compound. An amino-thiazole group is present, introducing additional hydrogen-bonding and heterocyclic diversity. Molecular weights range from 375–389 g/mol, lower than the target compound (estimated ~430–450 g/mol due to the benzamide group). Melting points: 134–178°C (solids), suggesting higher crystallinity than the target compound if it is amorphous.
b. Four-Component Oxadiazole Derivatives () Compound 5h (4–{[Benzyl(methyl)amino][5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde) shares the 2,5-dimethylphenyl substitution on the oxadiazole ring but diverges in other regions:
- Key Differences: A benzyl(methyl)amino group and benzaldehyde moiety replace the amide-linked 2-phenoxybenzamide. Physical state: 5h is a yellow oil, implying lower melting point and higher lipophilicity than the target compound (likely a solid). Functional groups: The aldehyde in 5h may confer reactivity absent in the target’s stable amide linkage.
2.2 Heterocyclic Analogues with Divergent Cores
a. Tetrazole Derivatives (–5)
Compounds like N′-5-tetrazolyl-N-arylthioureas and N-5-tetrazolyl-N′-arylureas (e.g., 2h , 2j , 2m ) replace the oxadiazole with a tetrazole ring.
- Key Differences: Tetrazoles are more acidic (pKa ~4–5) due to the NH proton, whereas oxadiazoles are neutral.
b. Triazole Derivatives ()
N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas feature a triazole-carboxylic acid core.
- Key Differences :
Comparative Data Table
*Estimated based on structural similarity.
†Assumed based on analogues.
Key Findings and Implications
- Structural Flexibility: The 1,3,4-oxadiazole core tolerates diverse substituents (e.g., sulfanyl, amino-thiazole, benzamide), enabling fine-tuning of physicochemical properties.
- Biological Potential: While direct data for the target compound is lacking, analogues with oxadiazole, tetrazole, or triazole cores exhibit agrochemical activity, suggesting possible herbicidal or plant growth-regulating applications .
- Physicochemical Trade-offs: The target’s 2-phenoxybenzamide group likely enhances aromatic interactions but may reduce solubility compared to sulfanyl-linked or tetrazole derivatives.
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound can be classified as an oxadiazole derivative, characterized by the presence of an oxadiazole ring and a phenoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 396.45 g/mol. The structural representation highlights the functional groups that contribute to its chemical reactivity and biological activity.
Structural Formula
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit antitumor , anti-inflammatory , and antioxidant properties.
- Antitumor Activity : Studies have shown that compounds containing oxadiazole rings can inhibit tumor cell proliferation. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways. It has shown promise in reducing pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which could be beneficial in protecting cells from oxidative stress .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications at specific positions on the phenyl and oxadiazole rings can significantly influence the potency and selectivity of the compound against various biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Enhances antitumor activity |
| Variation in the oxadiazole substituents | Alters anti-inflammatory properties |
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of this compound, researchers treated human breast cancer cells (MCF-7) with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Administration led to a significant reduction in paw edema and decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Q. What are the standard synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide?
The synthesis typically involves cyclization of a hydrazide derivative (e.g., 2-phenoxybenzohydrazide) with a substituted benzoyl chloride (e.g., 2,5-dimethylbenzoyl chloride) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). Reactions are conducted under reflux conditions (80–100°C) in solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Purification is achieved via recrystallization or column chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. Thin-layer chromatography (TLC) monitors reaction progress, and elemental analysis ensures purity (>95%). X-ray crystallography may resolve stereochemical ambiguities .
Q. What biological activities are commonly associated with 1,3,4-oxadiazole derivatives?
Oxadiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. The 1,3,4-oxadiazole ring’s electron-deficient nature enables interactions with biological targets like enzymes (e.g., topoisomerases) or receptors. Substituents like phenoxy groups may enhance lipophilicity, influencing bioavailability .
Q. How do functional groups in this compound influence its reactivity?
The 1,3,4-oxadiazole ring participates in nucleophilic substitutions and π-π stacking interactions. The 2,5-dimethylphenyl group enhances steric stability, while the phenoxy moiety contributes to solubility and target binding via hydrogen bonding .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Reaction optimization: Use microwave-assisted synthesis to reduce reaction time and improve yield.
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Purification: Gradient elution in flash chromatography or preparative HPLC resolves co-eluting impurities.
- Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
Q. What methodologies resolve spectral ambiguities in structural characterization?
- 2D NMR (COSY, HSQC): Assigns overlapping proton and carbon signals.
- Computational modeling: DFT calculations predict NMR chemical shifts and verify tautomeric forms.
- Isotopic labeling: Tracks reaction intermediates in complex synthetic pathways .
Q. How is the compound’s anticancer activity evaluated mechanistically?
- In vitro assays: MTT or SRB assays measure cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
- Apoptosis markers: Flow cytometry detects Annexin V/PI staining for early/late apoptosis.
- Target profiling: Molecular docking predicts binding affinities to enzymes (e.g., EGFR, HDACs) .
Q. How to address contradictory biological data across studies?
- Dose-response analysis: Establish EC₅₀/IC₅₀ values to compare potency.
- Structural analogs: Synthesize derivatives to isolate activity-contributing groups.
- Experimental replication: Validate results across multiple cell lines or animal models .
Q. What strategies improve the compound’s pharmacokinetic properties?
- Prodrug design: Introduce hydrolyzable esters to enhance oral bioavailability.
- Lipid nanoparticles: Encapsulate the compound to improve aqueous solubility and reduce off-target effects.
- Metabolic stability: Microsomal assays (e.g., liver microsomes) identify susceptible sites for structural modification .
Q. How to investigate stability under varying storage conditions?
- Stress testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) to monitor degradation.
- HPLC-MS: Identify degradation products (e.g., hydrolyzed oxadiazole rings).
- Excipient compatibility: Test with common stabilizers (e.g., mannitol) for formulation development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
